![molecular formula C14H14ClFN4O B2628086 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 2034288-65-6](/img/structure/B2628086.png)
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
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Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4O and its molecular weight is 308.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Azetidinones and triazoles are frequently studied for their antimicrobial properties. For instance, novel azetidinones have been synthesized and evaluated for their antimicrobial activity, showing promise against a range of microbial strains. Such studies involve the development of new synthetic routes and the exploration of structure-activity relationships to enhance antimicrobial efficacy (Nagamani et al., 2018).
Molecular Docking and Drug Design
Azetidinone and triazole derivatives are often the subject of molecular docking studies aimed at discovering new therapeutic agents. By designing novel compounds and evaluating their potential through in silico methods, researchers can identify promising candidates for further development as drugs, including anti-tubercular agents (Thomas et al., 2014).
Structural Characterization and DFT Studies
The structural characterization and electronic properties of azetidinone and triazole derivatives are also of interest. Density Functional Theory (DFT) is used to investigate the molecular and electronic properties of these compounds, aiding in the understanding of their reactivity and potential interactions with biological targets (Román-Maldonado et al., 2017).
Antifungal and Antibacterial Applications
Compounds incorporating azetidinone and triazole moieties have shown significant antifungal and antibacterial activities. Research in this area focuses on the development of new fungicides and antibiotics that can address the challenge of resistant strains, with several novel compounds demonstrating efficacy against common pathogens (Yu et al., 2009).
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-5-14(21)19-8-10(9-19)20-7-6-17-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUOXKISXRNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one |
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